6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide
CAS No.: 1101793-11-6
Cat. No.: VC5239873
Molecular Formula: C11H13ClN2O2
Molecular Weight: 240.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1101793-11-6 |
|---|---|
| Molecular Formula | C11H13ClN2O2 |
| Molecular Weight | 240.69 |
| IUPAC Name | 6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C11H13ClN2O2/c12-10-2-1-8(7-13-10)11(15)14-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2,(H,14,15) |
| Standard InChI Key | YFGYCHGJLRAPSF-UHFFFAOYSA-N |
| SMILES | C1COCCC1NC(=O)C2=CN=C(C=C2)Cl |
Introduction
Chemical and Structural Profile
Molecular Characteristics
The compound’s IUPAC name, 6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide, reflects its bipartite structure: a pyridine ring and a tetrahydropyran-derived amide group. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.69 g/mol |
| CAS Registry Number | 1101793-11-6 |
| SMILES | C1COCCC1NC(=O)C2=CN=C(C=C2)Cl |
| InChIKey | YFGYCHGJLRAPSF-UHFFFAOYSA-N |
The planar pyridine ring and the stereochemically flexible tetrahydropyran group contribute to its amphiphilic nature, enabling potential interactions with both hydrophobic and hydrophilic biological targets. The chloro substituent at the pyridine’s 6-position enhances electrophilicity, which may facilitate binding to nucleophilic residues in enzyme active sites.
Synthesis and Optimization
Synthetic Routes
The primary synthesis route involves coupling 6-chloronicotinic acid with oxan-4-ylamine (tetrahydropyran-4-amine) using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of triethylamine. The reaction proceeds under anhydrous conditions in polar aprotic solvents (e.g., dimethylformamide or dichloromethane), yielding the target compound after purification via column chromatography.
Representative Reaction Scheme:
This method aligns with established protocols for amide bond formation, though reaction yields and purity depend critically on stoichiometric ratios and drying of reagents .
Mechanistic Insights and Biological Activity
Putative Targets and Pathways
While the compound’s mechanism remains partially elucidated, its structural analogs—particularly pyridine-carboxamide derivatives—are known to inhibit kinases, proteases, and DNA-processing enzymes . For example, phthalazine derivatives with similar carboxamide substituents demonstrate inhibitory activity against phosphodiesterases and receptor tyrosine kinases, suggesting a potential shared targeting strategy . Computational docking studies hypothesize that the chloro-pyridine moiety engages in halogen bonding with conserved lysine or arginine residues, while the tetrahydropyran group stabilizes interactions via hydrophobic packing.
Applications and Comparative Analysis
Structural Analog Comparison
A comparative analysis with 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide (PubChem CID: 60858880) highlights the impact of heterocycle substitution:
| Property | Pyridine Derivative | Pyridazine Derivative |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 240.69 g/mol | 241.67 g/mol |
| Hydrogen Bond Acceptors | 4 | 4 |
| LogP (Predicted) | 1.2 | 0.8 |
The pyridazine analog’s additional nitrogen atom increases polarity, reducing LogP and potentially altering membrane permeability . Such differences underscore the importance of heterocycle selection in drug design.
Future Directions
Target Deconvolution
High-throughput screening and CRISPR-Cas9-based gene editing could identify primary targets. Structural analogs in patent literature, such as triazolo-phthalazine derivatives, provide templates for SAR studies .
In Vivo Profiling
Pharmacokinetic studies in model organisms are needed to assess bioavailability and metabolic stability. Modifications to the tetrahydropyran group (e.g., fluorination) may enhance blood-brain barrier penetration.
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